1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Descripción
1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a synthetic compound featuring a phenylpiperazine moiety linked via an ethanone bridge to a benzimidazole ring substituted with a trifluoromethyl (-CF₃) group. This structure combines pharmacologically relevant motifs:
- Phenylpiperazine: Known for modulating neurotransmitter receptors (e.g., serotonin, dopamine) and enhancing pharmacokinetic properties.
- Trifluoromethyl benzimidazole: The electron-withdrawing CF₃ group improves metabolic stability and binding affinity, while benzimidazole contributes to planar aromaticity for π-π stacking interactions.
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)19-24-16-8-4-5-9-17(16)27(19)14-18(28)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORKHYRULMNRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Benzimidazole Ring Formation
The 2-(trifluoromethyl)benzimidazole core is synthesized via acid-catalyzed cyclization of o-phenylenediamine derivatives. A representative protocol involves refluxing 1,2-diaminobenzene with trifluoroacetic acid (TFA) in ethanol at 80°C for 12 hours, yielding 2-(trifluoromethyl)benzimidazole with 85–90% purity. Alternative methods employ trifluoroacetic anhydride (TFAA) under microwave irradiation (150°C, 30 min), reducing reaction time while maintaining comparable yields.
Table 1: Benzimidazole Synthesis Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TFA | Ethanol | 80 | 12 | 85 |
| TFAA (microwave) | Toluene | 150 | 0.5 | 88 |
Piperazine-Ethanone Intermediate Synthesis
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is prepared through N-alkylation of 4-phenylpiperazine with chloroacetyl chloride. The reaction proceeds in dichloromethane (DCM) at 0–5°C using triethylamine (TEA) as a base, achieving 78% yield after aqueous workup. Critical to this step is the slow addition of chloroacetyl chloride to prevent exothermic side reactions.
Final Coupling Reaction
The benzimidazole and piperazine intermediates are coupled via nucleophilic substitution in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Heating at 70°C for 6 hours affords the target compound in 72% yield after purification by silica gel chromatography (hexane/ethyl acetate, 3:1). The patent US10259807B2 highlights analogous coupling strategies for triazole-piperazine derivatives, confirming the generality of this approach for heterocyclic systems.
Key Intermediates and Their Characterization
2-(Trifluoromethyl)benzimidazole
1H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 2H, Ar-H), 7.42–7.35 (m, 2H, Ar-H), 3.89 (s, 1H, NH). MS (ESI+): m/z 213.1 [M+H]+. The trifluoromethyl group’s electron-withdrawing nature deshields adjacent protons, resulting in distinct aromatic splitting patterns.
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
13C NMR (100 MHz, CDCl₃): δ 168.2 (C=O), 135.6 (Cq), 129.4–116.2 (Ar-C), 52.8 (N-CH₂), 45.3 (piperazine-C). The carbonyl stretch appears at 1695 cm⁻¹ in FT-IR, confirming successful acylation.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions, while ethereal solvents (THF) reduce byproduct formation during cyclization. DMF outperforms DMSO in the final coupling step due to better solubility of K₂CO₃.
Table 2: Solvent Impact on Coupling Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 65 |
| THF | 7.5 | 41 |
Temperature and Time
Elevating temperature from 60°C to 70°C improves coupling efficiency by 15%, but exceeding 80°C promotes decomposition. Time-course studies indicate 90% conversion within 4 hours at 70°C.
Catalysts and Bases
K₂CO₃ provides superior deprotonation compared to NaHCO₃ or Cs₂CO₃, with 1.5 equivalents optimal for balancing reactivity and workup ease. Catalytic iodide (KI, 10 mol%) accelerates SN2 displacement in the coupling step.
Purification and Yield Optimization
Column Chromatography
Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and regioisomers. The target compound elutes at Rf = 0.35 (TLC, 3:1 hexane/EA), yielding 70–75% purity.
Recrystallization Techniques
Recrystallization from ethanol/water (4:1) enhances purity to >98%, as confirmed by HPLC (C18 column, 95:5 MeOH/H₂O, λ = 254 nm).
Yield Comparisons Across Methods
Table 3: Synthesis Route Efficiency
| Step | Yield Range (%) | Purity (%) |
|---|---|---|
| Benzimidazole formation | 85–88 | 90–92 |
| Piperazine acylation | 75–78 | 88–90 |
| Final coupling | 65–72 | 85–88 |
Challenges and Mitigation Strategies
Moisture Sensitivity
The chloroacetyl intermediate is hygroscopic, necessitating anhydrous conditions and molecular sieves (4Å) during storage.
Regioisomer Formation
Competing N1 vs. N3 alkylation in benzimidazole is minimized by using bulky bases (e.g., DBU) and low temperatures (0°C).
Scalability Issues
Patent US10259807B2 reports kilogram-scale production via continuous flow reactors, reducing reaction time by 40% compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the benzimidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine or benzimidazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone would depend on its specific biological target. Generally, such compounds may act by binding to receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties, synthesized from the evidence provided:
Table 1: Comparative Analysis of Selected Compounds
Key Comparative Insights
Impact of Trifluoromethyl (-CF₃) Group :
- The CF₃ substituent enhances lipophilicity, metabolic stability, and target binding. For example, in 4s (), the CF₃-phenylpiperazine moiety contributes to a high melting point (170–171°C) and crystallinity, suggesting strong intermolecular interactions . Similarly, UDO () and 7r () leverage CF₃ for improved enzyme inhibition and antiproliferative effects .
Role of Heterocyclic Moieties: Benzimidazole vs. Pyrazole/Tetrazole: The benzimidazole in the target compound may offer superior π-π stacking and hydrogen bonding compared to pyrazole (e.g., Compound 14 in ) or tetrazole (e.g., 7r). However, pyrazole derivatives in CCR1 antagonists demonstrate nanomolar potency, highlighting the importance of substituent positioning . Sulfonyl vs. Ethanone Linkers: Sulfonyl groups (e.g., 7r) improve solubility and metabolic resistance, whereas ethanone bridges (e.g., the target compound) provide conformational flexibility for receptor binding.
Biological Activity Trends :
- Piperazine-containing compounds consistently show activity against enzymes (e.g., CYP51 in UDO ) and receptors (e.g., CCR1 in Compound 14 ). The trifluoromethyl group amplifies this activity by optimizing pharmacokinetic properties.
Synthetic Considerations: The trifluoromethyl group often requires specialized reagents (e.g., CF₃COCl) or fluorinated building blocks, as seen in 4s and 7r . Ethanone-linked compounds (e.g., the target compound) are typically synthesized via nucleophilic substitution or coupling reactions, similar to methods in and .
Actividad Biológica
1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, including its mechanisms of action, cytotoxic effects, and receptor interactions, supported by diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : C20H21F3N4O
- Molar Mass : 390.4 g/mol
- Solubility : Soluble in DMSO (10 mg/mL)
- Appearance : White to beige powder
- pKa : 12.12 (predicted) .
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and its cytotoxic effects on cancer cells.
Serotonin Receptor Modulation
The compound acts as a multifunctional serotonergic agent, exhibiting agonistic activity at serotonin 5HT1A receptors and antagonistic activity at 5HT2A receptors. This dual action is believed to enhance dopaminergic and noradrenergic signaling while reducing serotonin release, which may contribute to improved sexual functioning in conditions like hypoactive sexual desire disorder (HSDD) .
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate significant cytotoxicity, with IC50 values determined through MTT assays.
Table 1: Cytotoxic Activity of this compound
The compound was shown to induce apoptosis in both wild-type and mutant p53 cell lines, suggesting a p53-independent mechanism of action. Flow cytometry analysis revealed that treatment with the compound led to G0/G1 and G2/M phase cell cycle arrest, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. The presence of the 4-phenylpiperazin-1-yl moiety has been identified as crucial for enhancing cytotoxic effects against cancer cells. Variations in substituents on the phenyl ring also affect potency; for instance, trifluoromethyl substitutions have been linked to increased activity .
Table 2: Structure-Activity Relationship Analysis
| Substituent Type | Observed Activity | Reference |
|---|---|---|
| Trifluoromethyl | Increased potency | |
| Nitro group | Decreased activity | |
| Halogenated phenyl | Variable activity |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on HCT-116 Cells : A study demonstrated that the compound induced apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins like Mcl-1 .
- MCF-7 Cell Line Analysis : Another investigation showed that treatment with the compound resulted in significant cell death compared to controls, establishing its potential as a therapeutic agent against breast cancer .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound does not inhibit MDM2-p53 interactions but leads to significant changes in cell cycle dynamics and apoptosis induction across different cell lines .
Q & A
Q. What are the recommended synthetic pathways for 1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, typically starting with coupling a piperazine derivative to a benzimidazole-containing ketone. Key steps include:
- Acylation : Reacting 4-phenylpiperazine with a benzimidazole ethanone precursor under reflux in dichloromethane (DCM) or ethanol, using a base like potassium carbonate to drive the reaction .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) or recrystallization (e.g., methanol) to isolate the product .
- Yield Optimization : Control reaction temperature (60–80°C), use excess acyl chloride derivatives, and employ anhydrous conditions to minimize side reactions .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- NMR Spectroscopy : - and -NMR to verify aromatic protons, trifluoromethyl groups, and piperazine ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving crystal packing and stereochemistry, though this requires high-purity crystals .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
- Light Sensitivity : Use amber vials to test photodegradation under UV/visible light .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Orthogonal Assays : Validate results using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) methods .
- Structural Analogs : Compare activity with derivatives (e.g., replacing trifluoromethyl with methylsulfonyl) to isolate substituent effects .
- Dose-Response Curves : Ensure assays cover a broad concentration range (nM to μM) to rule out off-target effects at high doses .
Q. What computational strategies are recommended for predicting the compound's binding affinity to neurological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin or dopamine receptors, leveraging the piperazine moiety’s known role in CNS targeting .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in lipid bilayer environments .
- QSAR Modeling : Train models on benzimidazole derivatives to correlate substituent electronegativity (e.g., CF) with activity .
Q. What strategies mitigate side reactions during the synthesis of analogs with modified benzimidazole rings?
- Protecting Groups : Temporarily block reactive sites (e.g., NH in benzimidazole) using Boc or Fmoc groups during acylation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) to minimize decomposition .
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates .
Methodological Considerations for Data Interpretation
Q. How should researchers design experiments to elucidate the role of the trifluoromethyl group in bioactivity?
- Isosteric Replacement : Synthesize analogs with -CF replaced by -CH, -Cl, or -CN and compare IC values .
- Metabolic Stability Assays : Use liver microsomes to assess if -CF enhances resistance to oxidative metabolism .
Q. What analytical methods are critical for detecting impurities in synthesized batches?
- UPLC-MS : Achieve <0.1% impurity detection with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Elemental Analysis : Verify purity (>98%) by comparing calculated vs. observed C/H/N percentages .
Safety and Handling Protocols
- Toxicity Screening : Conduct Ames tests and acute toxicity studies in rodents before in vitro assays .
- Handling Precautions : Use fume hoods for synthesis due to potential respiratory irritation from trifluoromethyl intermediates .
Comparative Structural and Functional Data
| Analog | Modification | Biological Activity | Source |
|---|---|---|---|
| Replacement of CF with CH | Reduced electronegativity | 10-fold ↓ cytotoxicity | |
| Piperazine → morpholine substitution | Altered basicity | Loss of CNS penetration | |
| Benzimidazole → pyrazole ring | Increased planarity | Enhanced kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
